B1575226 L-dopachrome tautomerase (360-368)

L-dopachrome tautomerase (360-368)

Cat. No.: B1575226
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP2), is a key enzyme in the melanogenic pathway. It catalyzes the tautomerization of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical intermediate in eumelanin synthesis . Unlike its spontaneous decarboxylation product, 5,6-dihydroxyindole (DHI), DHICA enhances melanin stability and reduces oxidative stress, contributing to melanocyte protection and skin pigmentation . DCT is evolutionarily conserved and shares homology with other tyrosinase-related proteins, such as TYR and TYRP1, but operates at a distinct step in melanogenesis . Structurally, DCT contains conserved metal-binding domains critical for its enzymatic activity, though its precise 3D configuration remains less characterized compared to homologs like MIF .

Properties

sequence

TLDSQVMSL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

L-dopachrome tautomerase (360-368)

Origin of Product

United States

Scientific Research Applications

Role in Melanogenesis

DCT is integral to the biosynthesis of melanin, influencing skin pigmentation and protecting against UV radiation damage. The enzyme's activity helps regulate the balance between two forms of melanin: DHI (5,6-dihydroxyindole) and DHICA , with DHICA being less reactive and thus less cytotoxic than DHI. This function is vital for preventing oxidative stress in melanocytes, which can lead to cell damage and contribute to skin disorders .

Therapeutic Applications in Melanoma

Recent studies have highlighted DCT's potential in melanoma treatment. Its expression levels correlate with tumor resistance to chemotherapeutic agents like cisplatin. Research indicates that overexpression of DCT in melanoma cells enhances their resistance to such treatments, suggesting that targeting DCT could improve therapeutic outcomes by overcoming drug resistance .

Case Study: Chemoresistance Mechanisms

  • A study on WM35 melanoma cells demonstrated that DCT-mediated pathways significantly contribute to resistance against cisplatin and methotrexate, indicating a need for therapeutic strategies that target this enzyme .

Genetic Studies and Disorders

Mutations in the DCT gene are associated with various phenotypes, including oculocutaneous albinism (OCA) and infantile nystagmus syndrome (INS). Genetic screening has revealed specific mutations leading to a spectrum of pigmentation disorders, emphasizing the enzyme's critical role in melanin synthesis .

Genetic Findings

  • A consanguineous family study identified a missense mutation (c.176G > T) in DCT associated with INS and subtle signs of albinism, highlighting the enzyme's importance in normal ocular and skin pigmentation development .

Immune Response Modulation

DCT has been implicated in immune responses related to melanoma. It influences the infiltration of immune cells into tumors, potentially affecting the efficacy of immunotherapies. Recent research has identified correlations between DCT expression and immune cell profiles, suggesting its role as a biomarker for predicting treatment responses .

Clinical Implications

  • The identification of DCT as a biomarker for immune infiltration characteristics may enhance personalized treatment approaches for melanoma patients, particularly those receiving immunotherapy .

Evolutionary Perspectives

From an evolutionary standpoint, DCT's presence across metazoans underscores its fundamental role in pigmentation processes. Comparative genomic studies have traced DCT genes throughout various species, indicating its conserved function in melanin biosynthesis across different taxa .

Summary Table: Applications of L-Dopachrome Tautomerase

Application AreaDescriptionKey Findings/Implications
MelanogenesisCatalyzes conversion of L-Dopachrome to DHICAProtects against oxidative stress; regulates pigmentation
Melanoma TherapyInvolved in tumor resistance mechanismsTargeting DCT may improve chemotherapy efficacy
Genetic DisordersMutations linked to oculocutaneous albinism and infantile nystagmusIdentified specific mutations affecting pigmentation
Immune ResponseModulates immune cell infiltration in tumorsPotential biomarker for predicting immunotherapy responses
Evolutionary BiologyConserved across metazoans; essential for melanin productionHighlights evolutionary significance of pigmentation pathways

Chemical Reactions Analysis

Mechanism of L-Dopachrome Tautomerase

L-dopachrome tautomerase catalyzes the tautomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid. This reaction is vital for melanin biosynthesis and occurs via a series of steps involving substrate binding, proton transfer, and product release.

The mechanism by which L-dopachrome tautomerase operates involves several key steps:

  • Substrate Binding

  • Proton Transfer

  • Product Release

Data from kinetic assays suggest that this enzymatic process is highly efficient, with rapid turnover rates under optimal conditions.

Role in Melanogenesis

L-dopachrome tautomerase (DCT/TYRP2) is a melanosomal enzyme that acts downstream of L-Dopa, converting dopachrome into 5,6-dihydroxyindole-2-carboxylic . DCT takes a significant part in the synthesis of the melanin pigment including tyrosinase (Tyr), tyrosinase-related protein 1 (Tyrp1), which are highly involved in eumelanin synthesis . The change among the eumelanin and the pheomelanin pathways is assumed to depend on the presence of cysteine . Hence, in the lack of cysteine, dopaquinone, the product of tyrosinase action, is transformed to cyclodopa (leucodopachrome) and afterwards to dopachrome (and DOPA) .

Key Reactions Catalyzed by L-Dopachrome Tautomerase

The initial and rate-limiting step in melanin biosynthesis is catalyzed by Tyr, which converts L-tyrosine to o-diphenol (L-DOPA) and further oxidizes L-DOPA to L-DOPAquinone . L-DOPAquinone is the first branch point in melanogenesis . In the absence of free thiol groups, L-DOPAquinone slowly cyclates to L-cycloDOPA, which follows a redox reaction when DOPAchrome results . L-DOPAchrome undergoes spontaneous decarboxylation resulting in 5,6-dihydroxyindole (DHI) formation . In the presence of DCT, L-DOPAchrome is converted by a nondecarboxylate rearrangement to 5,6-dihydroxyindole carboxylic acid (DHICA), which is further substrate for TRP-1 . Once the product of DCT action was established as DHICA instead of DHI, the name of tautomerase was proposed and accepted, the enzyme being definitively assigned as E.C.5.3.3.12 .

Structural and Functional Characteristics

DCT is a type I membrane protein, and its polypeptide is organized after a common pattern :

  • An amino terminal signal sequence, important for the import of TRP chain into the endoplasmic reticulum (ER) compartment and correct folding.

  • The 15 conserved cysteine residues involved in disulfides formation which ensure the functional conformation of the active protein.

  • Two metal binding domains containing 3 conserved histidine residues required for metal coordination and enzymatic activity.

  • The potential N-glycosylation sites involved in the interaction with ER lectin chaperones during polypeptide folding.

  • A hydrophobic region which anchors TRP chain in membranes of melanosomes or different endosomal vesicles during intracellular trafficking.

  • The cytoplasmic tail in the carboxy terminal of the protein which interacts with the elements of the sorting and traffic machinery.

In the case of DCT, the metal in the active catalytic site is Zn++Zn^{++}
. Purified DCT contains 2 Zn atoms per protein molecule as measured by atomic absorption spectroscopy . The enzyme DCT reconstituted with Co++Co^{++}
instead of Zn++Zn^{++}
reached more than 60% of the activity further supporting that DCT is a Zn-enzyme .

Impact on Eumelanin and Pheomelanin Production

DCT mutations increase pheomelanin and reduce eumelanin produced by melanocytes in culture, suggesting that enzymatic activity may play a role in determining whether the eumelanin or pheomelanin pathway is preferred for pigment biosynthesis . DCT may contribute to the formation of DHICA-enriched melanins, which contain a higher proportion of carboxylated versus non-carboxylated indolic monomers . These are brown colored compared to DHI-rich melanins which are black .

Protective Role Against Cytotoxicity

As DHICA represents a less cytotoxic compound than DHI, DCT may protect against cytotoxic action of decarboxylated indoles within mammalian melanocytes . DCT overexpression in melanoma cells reduced their sensitivity to oxidative stress, whereas following silencing DCT expression by RNA interference these effects were specifically reversed . These properties depended on a particular cell environment since cells of nonmelanocytic lineage stably transfected with DCT failed to be rescued when were exposed to similar treatments .

Comparison with Similar Compounds

Substrate Specificity :

  • DCT : Utilizes L-dopachrome as its physiological substrate in melanin biosynthesis .
  • MIF: Catalyzes tautomerization of non-physiological substrates, such as L-dopachrome methyl ester and D-dopachrome, but lacks a confirmed endogenous substrate .

Enzymatic Mechanism :

  • DCT : Stabilizes DHICA via stereospecific catalysis, influencing melanin polymer structure .
  • MIF : Relies on an N-terminal proline residue (Pro-1) for tautomerase activity, which also mediates pro-inflammatory signaling .

Inhibitors :

  • DCT: Limited data on inhibitors; activity is lineage-dependent and tied to melanocyte-specific metabolites .
  • MIF: Targeted by dopachrome analogs (e.g., NAPQI), phenolic hydrazones, and isothiocyanates (e.g., sulforaphane), which covalently modify Pro-1 .

Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TYRP1)

Functional Context :

  • TYR: Initiates melanogenesis by hydroxylating tyrosine to L-DOPA and oxidizing L-DOPA to dopaquinone .
  • TYRP1 : Stabilizes TYR and oxidizes DHICA to melanin polymers, complementing DCT’s role .
  • DCT : Acts downstream, converting L-dopachrome to DHICA, which TYRP1 further processes .

Structural Homology :
All three proteins (TYR, TYRP1, DCT) share conserved copper-binding domains but diverge in substrate specificity and catalytic roles .

Bacterial Tautomerases

MIF shares structural homology with bacterial tautomerases, such as 4-oxalocrotonate tautomerase, but these enzymes lack cytokine functions, highlighting MIF’s evolutionary divergence .

Structural and Kinetic Comparisons

Feature DCT MIF TYR
Catalytic Residue Metal-binding domains Pro-1 (N-terminal) Copper-binding active site
Key Substrate L-dopachrome L-dopachrome methyl ester L-DOPA/dopaquinone
Primary Role Melanin synthesis Inflammation, immune regulation Melanogenesis initiation
Inhibition Sensitivity Lineage-specific metabolites Covalent modifiers (e.g., NAPQI) Kojic acid, arbutin

Preparation Methods

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the primary method for preparing the L-dopachrome tautomerase (360-368) peptide. This method allows for the stepwise assembly of amino acids in a defined sequence:

  • Resin Selection: A suitable solid support resin (e.g., Wang or Rink amide resin) is chosen based on the desired C-terminal modification.
  • Fmoc Chemistry: The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed to protect the amino groups during synthesis.
  • Coupling Reagents: Efficient coupling agents such as HBTU or HATU activate amino acids for peptide bond formation.
  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails.
  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
  • Characterization: Mass spectrometry and analytical HPLC confirm the peptide's identity and purity.

This method yields the synthetic L-dopachrome tautomerase (360-368) peptide suitable for in vitro studies and antibody generation.

Recombinant Expression of Full-Length L-dopachrome Tautomerase

For studies requiring the full enzyme or larger fragments, recombinant DNA technology is employed:

  • Gene Cloning: The DCT gene, encoding the full-length enzyme, is cloned into an expression vector under a suitable promoter.
  • Host Systems: Common hosts include Escherichia coli, yeast (Pichia pastoris), or mammalian cells, chosen based on the need for post-translational modifications.
  • Expression Induction: Protein expression is induced, often using IPTG in bacterial systems or methanol in yeast.
  • Protein Extraction: Cells are lysed, and the enzyme is extracted from membranes or soluble fractions.
  • Purification: Affinity chromatography (e.g., His-tag, GST-tag) followed by size-exclusion chromatography purifies the enzyme.
  • Refolding and Activation: For membrane proteins like DCT, refolding steps may be needed to regain enzymatic activity.
  • Characterization: Enzyme kinetics, SDS-PAGE, and spectroscopic methods confirm the identity and functionality of the recombinant protein.

Substrate Preparation for Enzymatic Assays

Preparation of the substrate L-dopachrome is critical for enzymatic activity assays and kinetic studies:

  • Synthesis of L-dopachrome: L-DOPA is oxidized using sodium periodate to generate fresh L-dopachrome, which is unstable and must be prepared immediately before use.
  • Kinetic Measurements: UV-Vis spectrophotometry monitors the conversion of L-dopachrome to DHICA by measuring absorbance changes at specific wavelengths.

Metal Ion Incorporation and Enzyme Activation

DCT is a zinc-containing enzyme, with zinc ions playing a crucial role in its tautomerase activity:

  • Metal Ion Binding Sites: The enzyme contains two tetrahedral zinc-binding sites coordinated by histidine residues.
  • Reconstitution Studies: Apoenzyme preparations treated with chelators like cyanide can be reconstituted with zinc ions to restore activity.
  • Metal Ion Influence: Zinc's non-redox properties facilitate tautomerization without oxidative reactions, differentiating DCT from copper-containing tyrosinase enzymes.

Data Table: Summary of Preparation Methods and Key Parameters

Preparation Step Method/Technique Key Parameters/Notes References
Peptide Synthesis Solid-Phase Peptide Synthesis (Fmoc) Resin type, coupling agents, TFA cleavage, RP-HPLC purification
Recombinant Protein Expression Gene cloning in E. coli or yeast Promoter type, host strain, induction conditions, purification tags
Substrate Preparation Oxidation of L-DOPA with sodium periodate Fresh preparation, UV-Vis monitoring
Metal Ion Reconstitution Apoenzyme treatment and Zn++ reconstitution Zinc essential for tautomerase activity
Enzyme Activity Assays Spectrophotometric kinetic assays Michaelis-Menten constants, substrate turnover rates

Research Findings on Preparation and Activity

  • The enzymatic tautomerization catalyzed by DCT is highly efficient, with rapid substrate turnover under optimal conditions.
  • Zinc ions in the active site are essential for catalytic activity, as confirmed by loss of function in apoenzyme forms and restoration upon zinc reconstitution.
  • Synthetic peptides corresponding to residues 360-368 of DCT maintain antigenic properties useful for immunological studies.
  • Recombinant expression systems allow production of active enzyme for structural and kinetic analyses.
  • Freshly prepared L-dopachrome substrate is critical due to its instability, requiring immediate use in assays to obtain accurate kinetic data.

Q & A

Q. What is the enzymatic role of L-dopachrome tautomerase (DCT) in melanogenesis, and how is it experimentally validated?

L-Dopachrome tautomerase catalyzes the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHIC), a key step in melanin synthesis. This activity is measured spectrophotometrically by tracking the decolorization of L-dopachrome at 475 nm, as DHIC lacks absorbance at this wavelength . Validation requires fresh substrate preparation and correction for non-enzymatic degradation rates, which can confound kinetic analyses .

Q. How do researchers distinguish L-dopachrome tautomerase activity from other tautomerases (e.g., MIF)?

MIF (macrophage migration inhibitory factor) shares tautomerase activity but differs in substrate specificity and biological roles. While DCT is melanocyte-specific and uses L-dopachrome, MIF acts on phenylpyruvate and L-dopachrome methyl ester. Immunodepletion assays or CRISPR knockouts of MIF or DCT genes can isolate their contributions .

Q. What methods are recommended for quantifying L-dopachrome tautomerase activity in vitro?

The standard assay involves:

  • Substrate preparation : Fresh L-dopachrome synthesis via oxidation of L-DOPA with sodium periodate .
  • Kinetic measurement : UV-Vis spectrophotometry at 475 nm over 20–30 seconds, as enzymatic activity saturates rapidly .
  • Controls : Include buffer-only and heat-inactivated enzyme samples to subtract non-enzymatic decay .

Advanced Research Questions

Q. How can structural variations in L-dopachrome tautomerase affect catalytic efficiency?

The N-terminal proline residue (Pro1 in MIF orthologs) is critical for tautomerase activity. Mutagenesis studies (e.g., Pro1→Ala) reduce catalytic efficiency by >90%. Structural analysis via X-ray crystallography (e.g., PDB ID 1L0R) reveals a trimeric quaternary structure essential for substrate binding .

Q. What experimental strategies resolve contradictions in reported Km values for L-dopachrome tautomerase?

Discrepancies arise from substrate variants (e.g., L-dopachrome methyl ester vs. free acid) and assay conditions (pH, temperature). For example:

  • Syrian hamster MIF : Km = 665 µM for methyl ester substrate .
  • Human MIF : Km = 800–900 µM under similar conditions . Standardizing substrate preparation (e.g., avoiding methyl ester derivatives) and using recombinant proteins with validated activity (e.g., RPA698Mu01 ) improve reproducibility.

Q. How does sulforaphane inhibit L-dopachrome tautomerase activity, and what are its implications for cancer research?

Sulforaphane covalently modifies the catalytic Pro1 residue, blocking substrate access. In glioblastoma models, this inhibition reduces MIF-driven immune suppression and tumor growth . Dose-response assays (IC50 ~5–10 µM) confirm its potency, but off-target effects on other tautomerases require validation via proteomic profiling .

Q. What are the challenges in developing isoform-specific antibodies for L-dopachrome tautomerase?

DCT shares homology with MIF and tyrosinase-related proteins (TRP-1/2), leading to cross-reactivity. Epitope mapping using peptide arrays (e.g., residues 360–368) and validation with knockout cell lines are critical. Commercial antibodies (e.g., PAA698Hu02 ) often require optimization for IHC/WB applications .

Methodological Recommendations

Q. How to optimize recombinant L-dopachrome tautomerase expression for functional studies?

  • Host systems : E. coli (e.g., BL21 strains) yields ~14 kDa MIF with >90% purity, but lacks post-translational modifications . Mammalian systems (e.g., HEK293) preserve native folding but have lower yields .
  • Activity validation : Compare enzymatic rates to published standards (e.g., 0.5–1.0 ΔA475/min/µg protein) .

Q. What statistical approaches address variability in tautomerase assay data?

  • Non-linear regression : Fit initial velocity data to the Michaelis-Menten equation using tools like GraphPad Prism .
  • Error analysis : Report standard deviations from triplicate runs and account for substrate autodegradation via blank subtraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.